molecular formula C7H12N2 B064818 1-(Dimethylamino)cyclobutanecarbonitrile CAS No. 176445-74-2

1-(Dimethylamino)cyclobutanecarbonitrile

Cat. No.: B064818
CAS No.: 176445-74-2
M. Wt: 124.18 g/mol
InChI Key: ZZEAKIPYKTYAIS-UHFFFAOYSA-N
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Description

1-Dimethylamino-cyclobutanecarbonitrile is an organic compound with the molecular formula C7H12N2 It is a derivative of cyclobutanecarbonitrile, where a dimethylamino group is attached to the cyclobutane ring

Preparation Methods

1-Dimethylamino-cyclobutanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanone with dimethylamine hydrochloride and potassium cyanide. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions . Another method involves the reduction of the corresponding nitrile using lithium aluminium tetrahydride in tetrahydrofuran at 40-50°C for one hour .

Chemical Reactions Analysis

1-Dimethylamino-cyclobutanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Dimethylamino-cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dimethylamino-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

1-Dimethylamino-cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    Cyclobutanecarbonitrile: The parent compound without the dimethylamino group.

    1-Dimethylamino-cyclopentanecarbonitrile: A similar compound with a five-membered ring instead of a four-membered ring.

    1-Dimethylamino-cyclohexanecarbonitrile:

Properties

IUPAC Name

1-(dimethylamino)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9(2)7(6-8)4-3-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEAKIPYKTYAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, colorless liquid, MS: m/e=125.1 [(M+H)+], was prepared in accordance with the general method of intermediate A from cyclobutanone and dimethylamine hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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